6-Methoxy-5-methylnicotinonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Methoxy-5-methylnicotinonitrile consists of a pyridine ring attached to a methoxy group and a methyl group. The exact details of its structure would require more specific information or experimental data.Physical And Chemical Properties Analysis
6-Methoxy-5-methylnicotinonitrile is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would require more specific information or experimental data.Scientific Research Applications
Synthesis and Biological Applications
Pyranopyrazoles Synthesis : Utilized in the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This process is significant in green chemistry due to its simple and efficient method for preparing complex compounds (Zolfigol et al., 2013).
Antiprotozoal Activity : Involved in the synthesis of compounds with antiprotozoal activity. This includes the creation of various derivatives that have been evaluated for their efficacy against Trypanosoma and Plasmodium species (Ismail et al., 2003).
Study of Pyridones : It's related to the synthesis and study of pyridones, which has implications in enzymatic oxidation and the exploration of different pyridone derivatives (Robinson & Cepurneek, 1965).
Anticancer Research : Used in spectroscopic calculations, Hirshfeld surface analysis, and molecular docking studies of compounds that may act as potential anticancer agents. This involves examining the interactions and efficacy of these compounds in the context of cancer treatment (Eşme, 2021).
Pharmacological Indoles Synthesis : Important in the synthesis of pharmacologically active indoles, which have various medical applications including anti-inflammatory, ulcerogenic, and antispasmodic activities (Hishmat et al., 1999).
Chemical Synthesis and Characterization
Synthesis of Triazenopyrazole Derivatives : Involved in the synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1. This signifies its role in the development of new treatments for HIV (Larsen et al., 1999).
Synthesis of Deuterium-Labelled Derivatives : Used in the synthesis of deuterium-labelled derivatives for research in pharmacology and drug development. This helps in understanding the metabolic pathways and pharmacokinetics of drugs (Ismail & Boykin, 2004).
Other Applications
Nitrite Measurement : Assists in the measurement of nitrite using nitrite reductase, indicating its utility in biochemical assays and environmental testing (Sasaki et al., 1998).
Synthesis of Olivacine Derivatives : Participates in the synthesis of olivacine derivatives with antitumor properties. These derivatives have shown high cytotoxicity in cultured cells and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-5-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOOEESKNIJLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697095 | |
Record name | 6-Methoxy-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-5-methylnicotinonitrile | |
CAS RN |
1033439-60-9 | |
Record name | 6-Methoxy-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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